Direct Kinase Hinge-Binding Scaffold Validation in PDE10A vs. Ketobenzimidazole
The unsubstituted imidazo[4,5-b]pyridine-2-methanamine core was identified as a superior bioisostere to a ketobenzimidazole scaffold for PDE10A inhibition. The target scaffold (exemplified by compound 2, the core of CAS 828242-03-1) retained single-digit nanomolar enzymatic potency (PDE10A IC50 = 0.8 - 6.7 nM for closely related analogs) [1]. Crucially, the switch to this scaffold eliminated a metabolic soft spot (morpholine oxidation) present in the comparator, a liability that directly limits in vivo utility due to poor bioavailability [1].
| Evidence Dimension | Enzymatic Potency (IC50) and Metabolic Stability |
|---|---|
| Target Compound Data | Retained nanomolar PDE10A potency (IC50 = 0.8 - 6.7 nM for potent analogs) and devoid of morpholine metabolic liability [1]. |
| Comparator Or Baseline | Ketobenzimidazole 1 (PDE10A IC50 in single-digit nM) but with poor oral bioavailability and metabolic instability [1]. |
| Quantified Difference | Comparable or superior enzymatic potency with a documented elimination of a specific metabolic clearance pathway. |
| Conditions | Human PDE10A enzyme inhibition assay; in vivo rat pharmacokinetic studies [1]. |
Why This Matters
For PDE10A-targeted programs (e.g., schizophrenia), selecting this scaffold provides a validated path to retain high potency while inherently mitigating a known clearance risk, a critical advantage for achieving oral bioavailability and reducing downstream attrition.
- [1] E. Hu, K. Andrews, et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters, 5(6), 700–705. View Source
